6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Overview
Description
6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl group at the 4th position within the naphthyridine ring system. The compound’s structure is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Bromination: The bromination of 2,3-dihydro-1,8-naphthyridin-4(1H)-one is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or under reflux conditions to ensure complete bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo oxidation reactions to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 6-bromo-2,3-dihydro-1,8-naphthyridin-4-ol.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthyridine derivatives.
Reduction: Formation of 6-bromo-2,3-dihydro-1,8-naphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the bromine atom at the 6th position.
6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a chlorine atom instead of bromine.
6-fluoro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a fluorine atom instead of bromine.
Uniqueness
6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCUHOJEMHNZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249123 | |
Record name | 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676515-34-7 | |
Record name | 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676515-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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